Cas no 2870660-89-0 (Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl](1-methylethyl)amino]methyl]- )

Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl](1-methylethyl)amino]methyl]- is a specialized organic compound with unique chemical properties. This compound offers high purity and stability, making it suitable for various applications in the pharmaceutical, agrochemical, and material science industries. Its structural complexity and functional groups provide versatility for chemical synthesis and research purposes.
Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl](1-methylethyl)amino]methyl]-  structure
2870660-89-0 structure
Product name:Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl](1-methylethyl)amino]methyl]-
CAS No:2870660-89-0
MF:C27H26ClNO4
Molecular Weight:463.95264673233
CID:5563541

Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl](1-methylethyl)amino]methyl]- 化学的及び物理的性質

名前と識別子

    • 4-Chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl](1-methylethyl)amino]methyl]benzeneacetic acid (ACI)
    • Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl](1-methylethyl)amino]methyl]-
    • インチ: 1S/C27H26ClNO4/c1-17(2)29(15-24(26(30)31)18-11-13-19(28)14-12-18)27(32)33-16-25-22-9-5-3-7-20(22)21-8-4-6-10-23(21)25/h3-14,17,24-25H,15-16H2,1-2H3,(H,30,31)
    • InChIKey: JJLSWOHPBGYPSX-UHFFFAOYSA-N
    • SMILES: O=C(N(C(C)C)CC(C1C=CC(Cl)=CC=1)C(O)=O)OCC1C2C(=CC=CC=2)C2C1=CC=CC=2

Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl](1-methylethyl)amino]methyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-39918398-0.05g
2-(4-chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)propanoic acid
2870660-89-0
0.05g
$1942.0 2023-07-07
Enamine
EN300-39918398-0.5g
2-(4-chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)propanoic acid
2870660-89-0
0.5g
$2219.0 2023-07-07
Enamine
EN300-39918398-0.1g
2-(4-chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)propanoic acid
2870660-89-0
0.1g
$2034.0 2023-07-07
Enamine
EN300-39918398-2.5g
2-(4-chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)propanoic acid
2870660-89-0
2.5g
$4530.0 2023-07-07
Enamine
EN300-39918398-0.25g
2-(4-chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)propanoic acid
2870660-89-0
0.25g
$2126.0 2023-07-07
Enamine
EN300-39918398-1.0g
2-(4-chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)propanoic acid
2870660-89-0
1.0g
$2311.0 2023-07-07
Enamine
EN300-39918398-5.0g
2-(4-chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)propanoic acid
2870660-89-0
5.0g
$6702.0 2023-07-07
Enamine
EN300-39918398-10.0g
2-(4-chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)propanoic acid
2870660-89-0
10.0g
$9939.0 2023-07-07

Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl](1-methylethyl)amino]methyl]- 関連文献

Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl](1-methylethyl)amino]methyl]- に関する追加情報

Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl](1-methylethyl)amino]methyl]- (CAS No. 2870660-89-0): A Comprehensive Overview

Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl](1-methylethyl)amino]methyl]-, identified by its CAS number 2870660-89-0, is a sophisticated organic compound with significant applications in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of considerable interest among chemists and biologists.

The structure of this compound is characterized by a benzeneacetic acid backbone, which is a well-known pharmacophore in medicinal chemistry. The presence of multiple functional groups, including a 4-chloro substituent, an α-amino group, and a complex fluorenylmethoxy carbonyl moiety, contributes to its unique chemical properties and reactivity. These features make it a valuable intermediate in the synthesis of more complex molecules designed for therapeutic purposes.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The 4-chloro substituent in this molecule is particularly noteworthy, as it can influence the electronic properties and binding affinity of the compound towards biological targets. This substitution pattern is often employed in drug design to enhance metabolic stability and improve pharmacokinetic profiles.

The α-amino group in Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl](1-methylethyl)amino]methyl]- plays a crucial role in its potential biological activity. Amino groups are key pharmacophores in many drugs, serving as hydrogen bond donors or acceptors that interact with biological targets. The specific arrangement of this group within the molecule can significantly affect its interaction with enzymes and receptors, making it a critical factor in drug design.

The presence of the (9H-fluoren-9-ylmethoxy)carbonyl moiety adds another layer of complexity to this compound. Fluorene derivatives are known for their stability and ability to participate in various chemical reactions, making them useful in the synthesis of more complex molecules. The methoxy group further modifies the electronic properties of the fluorene ring, influencing its reactivity and potential biological activity.

1-methylethyl (isobutyl) group attached to the amino functionality is another important feature that contributes to the overall properties of Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl](1-methylethyl)amino]methyl]-. This group can influence the solubility and metabolic stability of the compound, which are critical factors in drug development. Additionally, it can affect the conformational flexibility of the molecule, potentially altering its binding affinity to biological targets.

The synthesis of Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl](1-methylethyl)amino]methyl]- involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, is often necessary to achieve the desired product. These synthetic methodologies are critical for producing complex molecules like this one with high fidelity.

In recent research, this compound has been explored for its potential applications in treating various diseases. For instance, studies have shown that derivatives of benzeneacetic acid can exhibit anti-inflammatory and analgesic properties. The specific functional groups present in Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl](1-methylethyl)amino]methyl]- may contribute to these effects by interacting with specific enzymes or receptors involved in pain signaling pathways.

Furthermore, the structural features of this compound make it a promising candidate for further derivatization to develop new therapeutic agents. By modifying specific functional groups or introducing new ones, researchers can fine-tune the biological activity and pharmacokinetic properties of the molecule. This approach is often used in drug discovery to identify lead compounds that can be optimized through structure-based drug design.

The role of computational chemistry and molecular modeling has been increasingly important in understanding the behavior of complex molecules like Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl](1-methylethyl)amino]methyl]-. These tools allow researchers to predict how different modifications might affect the molecule's interactions with biological targets, providing valuable insights into potential drug candidates before they are synthesized.

In conclusion, Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylymethoxy)carbonyl](1-methylethyl)amino]methyl]- (CAS No. 2870660-89-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and functional groups make it a valuable intermediate for synthesizing more complex molecules designed for therapeutic purposes. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain an important subject of study in medicinal chemistry.

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